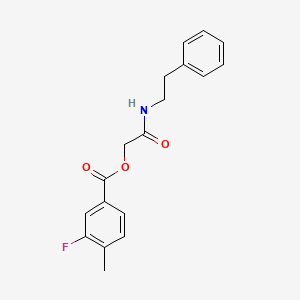

2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a batch-flow hybrid approach for the synthesis of praziquantel, a treatment for Schistosomiasis, has been reported . This approach consists of three steps whereby the first two steps are flow-based and the final step for the conversion to praziquantel is a batch-based synthetic step . The first step for the preparation of praziquantel consists of a modified Hofmann procedure for the preparation of the noxious 2-isocyanoethylbenzene from the starting material, 2-phenethylamine .Molecular Structure Analysis

The molecular structure of “2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methylbenzoate” can be analyzed based on its bonds and functional groups. It contains total 46 bond(s); 26 non-H bond(s), 15 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), and 2 secondary amide(s) (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, Methyl 3-oxo-2-phenylbutyrate (MAPA) is a recently circulating precursor of phenylacetone (P2P), a precursor of amphetamine and methamphetamine . MAPA has a hybrid chemical structure of acetoacetic acid ester and P2P . Acetoacetic acid ester is de-esterified and decarboxylated to give the ketone by heating under acidic conditions; therefore, MAPA is presumed to be converted to P2P by such treatment .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular formula of CHFNO, an average mass of 437.290 Da, and a monoisotopic mass of 437.069794 Da .Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, synthesized through reactions similar to those involving compounds like 2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methylbenzoate, have shown potent cytotoxicity against certain types of cancer cells, such as murine P388 leukemia and Lewis lung carcinoma. These compounds exhibit diverse 2-substituents and demonstrate remarkable cytotoxic effectiveness, with some achieving IC50 values below 10 nM (Deady et al., 2005).

Imaging of Cerebral β-amyloid Plaques

Radiofluoro-pegylated phenylbenzoxazole derivatives, closely related to this compound, have been developed and evaluated as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using positron emission tomography (PET). These compounds display high affinity for Aβ aggregates and show promise in detecting Aβ plaques in living human brains (Cui et al., 2012).

Two-Photon Absorption Properties

New fluorescent oxazolone derivatives, which include structures akin to this compound, have been synthesized for their two-photon absorption properties. These compounds, with high charge transfer from substituent groups to the oxazolone ring, exhibit significant two-photon absorption cross-sections, making them potent nonlinear fluorophores (Rodrigues et al., 2012).

Viscosity-Sensitive Fluorescent Probes

2-Phenylbenzo[g]quinoxaline derivatives, which are structurally related to this compound, have been synthesized and characterized for their potential as viscosity-sensitive fluorescent probes. These compounds exhibit a sensitive fluorescence response to viscosity changes, particularly those with stronger electron-donating groups, suggesting their application in viscosity detection (Wang et al., 2009).

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 3-fluoro-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3/c1-13-7-8-15(11-16(13)19)18(22)23-12-17(21)20-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQNNFNREBBGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-methoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2861094.png)

![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2861098.png)

![6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2861101.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2861102.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2861104.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2861105.png)

![2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2861112.png)